![molecular formula C21H23N3O3 B2535256 5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide CAS No. 2034585-30-1](/img/structure/B2535256.png)
5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide
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Overview
Description
The compound “5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide” is a complex organic molecule that contains several functional groups, including a pyrrolidinone, a pyridine, and an amide . These functional groups suggest that the compound may have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving the formation of the pyrrolidinone and pyridine rings, followed by the introduction of the amide group .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrolidinone and pyridine rings are likely to contribute significantly to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound is likely to be influenced by the presence of the pyrrolidinone, pyridine, and amide functional groups. These groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by the presence of the pyrrolidinone, pyridine, and amide functional groups. These groups can affect properties such as solubility, melting point, and acidity .Scientific Research Applications
Synthesis and Biological Evaluation
A study focused on the synthesis of novel 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives as potential antibacterial drugs. These compounds, which share structural similarities with the compound of interest, were tested against various gram-positive and gram-negative bacteria, showing moderate to good activity (Devi et al., 2018).
Antimicrobial Activity
Another research effort involved the synthesis of dihydropyridine derivatives derived from 3-aryl-2-isobutanoyl-N-phenyl-acrylamide and 4-methyl-3-oxo-N-phenyl-pentanamide, evaluated for their antimicrobial activities. These derivatives underscore the potential of pyridine-containing compounds in developing treatments targeting microbial infections (Joshi, 2015).
Analysis of Biological Activities
Research on sesquiterpene pyridine alkaloids, which are highly oxygenated sesquiterpenoids, highlighted their significant biological activities, including the analysis of characteristic product ions formed through specific reactions, indicating a methodological application in the study of complex organic compounds (Cai et al., 2015).
Medicinal Chemistry Applications
Investigations into new series of pyridine and fused pyridine derivatives have been conducted, focusing on the synthesis and potential applications of these compounds in medicinal chemistry. Such studies often aim to discover novel therapeutic agents with specific inhibitory actions against biological targets, demonstrating the versatility of pyridine derivatives in drug development (Al-Issa, 2012).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring are known to have diverse biological activities .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
5-oxo-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-5-phenylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-19(17-6-2-1-3-7-17)8-4-9-20(26)23-14-16-12-18(15-22-13-16)24-11-5-10-21(24)27/h1-3,6-7,12-13,15H,4-5,8-11,14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSTUQDPQRTKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)CCCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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